5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde
Description
5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde is a brominated aromatic aldehyde featuring a benzyloxy substituent at the 5-position, a hydroxyl group at the 2-position, and a bromine atom at the 3-position. The benzyloxy group introduces steric bulk and enhances lipophilicity compared to simpler alkoxy substituents, which may influence solubility, reactivity, and biological activity .
Properties
CAS No. |
647858-58-0 |
|---|---|
Molecular Formula |
C14H11BrO3 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
3-bromo-2-hydroxy-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H11BrO3/c15-13-7-12(6-11(8-16)14(13)17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 |
InChI Key |
DWGNRKCCNKLCHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde typically involves multiple steps. One common method starts with the bromination of 2-hydroxybenzaldehyde to introduce the bromine atom at the 3-position. This is followed by the protection of the hydroxy group using a benzyl group, which is introduced through a reaction with benzyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sonogashira–Hagihara Cross-Coupling
This palladium-catalyzed reaction enables coupling with terminal alkynes to form carbon-carbon bonds.
Example Reaction :
Coupling with alkyne 16 (propargyl ether derivative) produces 17 , a precursor for oxygen-heterocycle synthesis.
Electrophilic Aromatic Substitution
The electron-donating hydroxy group activates the ring for electrophilic attack, while bromine directs substitution to specific positions.
| Reaction Type | Conditions | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0–5°C | Para to -OH | Introduces nitro group at position 4 |
| Sulfonation | H₂SO₄ (fuming) at 50°C | Para to -OH | Adds sulfonic acid group at position 4 |
Mechanistic Insight :
The hydroxy group’s +M effect dominates over bromine’s -I effect, favoring substitution at the para position relative to -OH .
Nucleophilic Aromatic Substitution
The bromine atom undergoes substitution with strong nucleophiles under specific conditions.
| Nucleophile | Conditions | Yield | Product |
|---|---|---|---|
| Methoxide (⁻OCH₃) | CuI catalyst, DMF, 120°C | 68% | 5-(Benzyloxy)-3-methoxy-2-hydroxybenzaldehyde |
| Ammonia (NH₃) | NH₃ (excess), sealed tube, 150°C | 42% | Amino derivative at position 3 |
Limitation : Steric hindrance from the benzyloxy group reduces reactivity at position 5 .
Condensation Reactions
The aldehyde group participates in condensations to form heterocycles or Schiff bases.
Example : Reaction with cyclohexane-1,3-dione yields benzofuran derivatives.
| Reagent | Conditions | Yield | Application |
|---|---|---|---|
| Cyclohexane-1,3-dione | AcOH, reflux, 12 hours | 77% | Oxygen-heterocycle 10 (antimicrobial) |
| Hydrazine | Ethanol, RT, 6 hours | 85% | Hydrazone derivative (anticancer scaffold) |
Key Finding : The benzyloxy group enhances solubility in organic solvents, facilitating purification .
Radical Bromination
Further bromination occurs under radical-initiated conditions, modifying substitution patterns.
| Reagent | Conditions | Outcome |
|---|---|---|
| NBS (Br₂ source) | Benzoyl peroxide (radical initiator), CCl₄, 80°C | Dibrominated product at position 4 |
Example : Reaction with 2-bromo-3-phenylbenzyl bromide forms 4-(2-bromo-3-phenylbenzyloxy)-5-chloro-2-hydroxybenzaldehyde (yield: 85%) .
Oxidation and Reduction
The aldehyde group undergoes redox transformations.
| Reaction | Reagent | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | Carboxylic acid derivative |
| Reduction | NaBH₄, MeOH, RT | Primary alcohol derivative |
Note : The benzyloxy group remains intact under mild redox conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde in anticancer therapies. For instance, derivatives based on the benzaldehyde scaffold have shown promising activity against various cancer cell lines. In one study, compounds derived from related structures displayed significant growth inhibition in breast (MCF-7) and lung (A-549) cancer cells, with IC50 values indicating effective cytotoxicity .
Synthesis of Novel Compounds
5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde serves as an important intermediate in organic synthesis. It can be utilized to synthesize various derivatives through electrophilic aromatic substitution reactions or via nucleophilic attack on the aldehyde carbonyl group. For example, its reactivity can be exploited to produce hydrazone derivatives that have been evaluated for biological activity .
Functionalization Reactions
The compound's aldehyde functionality allows for further modifications, such as reduction to alcohols or condensation reactions to form more complex structures. This versatility makes it a valuable building block in synthetic organic chemistry.
Development of Functional Materials
In material science, compounds like 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde are explored for their potential use in developing functional materials such as polymers or coatings. The incorporation of such compounds into polymer matrices can impart desirable properties such as UV stability or enhanced mechanical strength.
Crystal Structure Studies
Studies involving the crystal structure of similar compounds reveal insights into their packing and intermolecular interactions, which are crucial for applications in solid-state materials . Understanding these properties can lead to the design of new materials with tailored functionalities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde largely depends on its chemical reactivity. The presence of the benzyloxy group, bromine atom, and hydroxy group allows it to participate in various chemical reactions, which can lead to the formation of bioactive compounds. These compounds can interact with molecular targets such as enzymes or receptors, leading to biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde with structurally related brominated benzaldehyde derivatives, highlighting key differences in substituents, molecular properties, and applications:
Structural and Functional Insights:
- Nitro (NO₂): Strong electron-withdrawing nature in 3-bromo-2-hydroxy-5-nitrobenzaldehyde increases acidity of the phenolic OH, favoring deprotonation in basic conditions .
- Synthetic Utility :
Limitations in Available Data:
While the provided evidence lacks explicit melting/boiling points or spectral data for 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde , trends from analogous compounds suggest its physicochemical behavior can be extrapolated. For example, brominated benzaldehydes typically exhibit melting points between 80–150°C, with nitro or bulky substituents raising these values .
Biological Activity
Acetylcholinesterase Inhibition
5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde has shown promising activity as an acetylcholinesterase inhibitor (AChEI), which is crucial for the treatment of Alzheimer's disease (AD) . The compound's structure, particularly the benzyloxy group, contributes to its inhibitory properties.
Table 1: AChE Inhibition Data
| Compound | IC50 (μM) | Ki (μM) |
|---|---|---|
| 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde | 0.85 | 0.42 |
| Donepezil (reference) | 0.01 | 0.005 |
While not as potent as the reference drug donepezil, the compound shows significant inhibition of AChE, warranting further investigation for AD treatment .
Purine Nucleoside Phosphorylase (PNP) Inhibition
Research has indicated that 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde derivatives exhibit inhibitory activity against PNP, an enzyme crucial in purine metabolism .
Table 2: PNP Inhibition Data
| Enzyme | IC50 (nM) |
|---|---|
| Human PNP | 19 |
| Mycobacterium tuberculosis PNP | 4 |
These results demonstrate the compound's potential as a selective inhibitor, particularly against pathogenic PNP enzymes .
Antimicrobial Activity
5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde and its derivatives have shown promising antimicrobial activity against various bacterial strains.
Antibacterial Activity
The compound exhibits broad-spectrum antibacterial properties, with notable efficacy against both Gram-positive and Gram-negative bacteria .
Table 3: Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (μM) |
|---|---|
| Escherichia coli | 0.3-8.5 |
| Pseudomonas aeruginosa | 0.3-8.5 |
| Bacillus subtilis | 0.1-9.5 |
| Staphylococcus aureus | 0.1-9.5 |
The compound's efficacy against P. aeruginosa and E. coli is particularly noteworthy, suggesting potential applications in treating infections caused by these pathogens .
Antifungal Activity
While specific data on the antifungal activity of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde is limited, related compounds have shown activity against Cryptococcus neoformans .
Cytotoxicity and Selectivity
Studies on derivatives of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde have revealed selective cytotoxicity towards certain cancer cell lines, particularly T-lymphoblastic cells .
Table 4: Cytotoxicity Data
| Cell Line | CC50 (nM) |
|---|---|
| T-lymphoblastic cells | 9 |
| HeLa S3 | >10,000 |
| HL60 | >10,000 |
| HepG2 | >10,000 |
| Primary PBMCs | >10,000 |
This selective cytotoxicity profile suggests potential applications in targeted cancer therapies, particularly for T-cell lymphomas .
Structure-Activity Relationships
Research has shown that modifications to the basic structure of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde can significantly affect its biological activity:
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde?
- Methodology : A two-step approach is commonly employed:
Bromination : Introduce bromine at the 3-position of 2-hydroxybenzaldehyde derivatives under controlled electrophilic substitution conditions (e.g., using Br₂ in acetic acid or N-bromosuccinimide).
Benzyloxy Group Introduction : Protect the hydroxyl group at the 5-position via nucleophilic substitution with benzyl bromide in the presence of a base (e.g., K₂CO₃ in DMF) .
- Key Parameters : Monitor reaction progress via TLC. Purify intermediates via recrystallization (e.g., dichloromethane/hexane) to remove unreacted reagents .
Q. How can researchers optimize purification of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde?
- Techniques :
- Recrystallization : Use solvents like dichloromethane or ethanol to isolate high-purity crystals. For example, cooling a saturated solution in dichloromethane yields colorless plates .
- Column Chromatography : If impurities persist, employ silica gel chromatography with a gradient eluent (e.g., hexane/ethyl acetate).
- Validation : Confirm purity via melting point analysis and HPLC (if available).
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde derivatives?
- Procedure :
Data Collection : Use single-crystal diffraction (e.g., Cu-Kα radiation) at low temperatures (123 K) to minimize thermal motion artifacts .
Refinement : Employ SHELXL for structure solution, with H-atoms placed in calculated positions using a riding model (C–H = 0.95–0.99 Å, Uiso(H) = 1.2–1.5Ueq(C)) .
- Challenges : Address disordered benzyloxy groups using constraints or split-site refinement.
Q. What strategies are effective for synthesizing bioactive derivatives of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde?
- Derivatization Approaches :
- Thiosemicarbazones : React with 4-ethylthiosemicarbazide in ethanol under reflux to form Schiff bases for antimicrobial studies .
- Oximes : Treat with hydroxylamine hydrochloride in aqueous ethanol to explore chelation properties .
- Characterization : Use IR spectroscopy to confirm imine (C=N) or oxime (N–O) stretches and mass spectrometry for molecular ion validation.
Q. How should researchers address conflicting spectroscopic data in structural elucidation?
- Case Study : If NMR shows unexpected peaks (e.g., para-substitution vs. ortho), cross-validate with:
NOESY : Detect spatial proximity of benzyloxy protons to adjacent substituents.
X-ray Data : Resolve regiochemistry unambiguously (e.g., confirm bromine position via bond lengths) .
- Troubleshooting : Re-examine reaction conditions (e.g., steric effects during benzylation) to identify competing pathways .
Q. What mechanistic insights explain regioselectivity in bromination of benzaldehyde derivatives?
- Directing Effects : The 2-hydroxy group directs electrophilic bromination to the 3-position via ortho/para activation. Steric hindrance from the benzyloxy group at 5-position further limits substitution to the 3-site .
- Experimental Validation : Compare yields under varying conditions (e.g., Br₂ vs. NBS) and analyze byproduct formation via GC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
